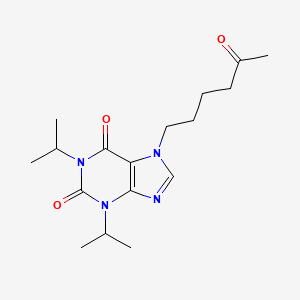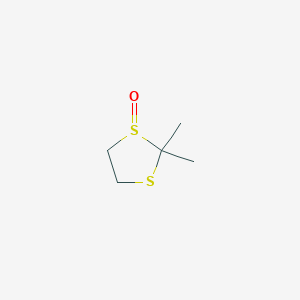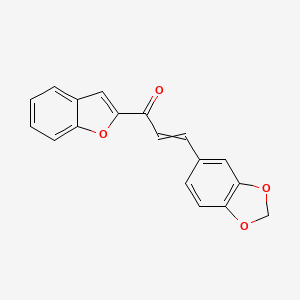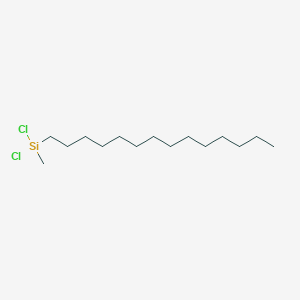
Prop-2-yn-1-yl 5-(2,4-dichloro-6-fluorophenoxy)-2-nitrobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Prop-2-yn-1-yl 5-(2,4-dichloro-6-fluorophenoxy)-2-nitrobenzoate is a synthetic organic compound characterized by its unique structure, which includes a prop-2-yn-1-yl group, a dichloro-fluorophenoxy moiety, and a nitrobenzoate ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Prop-2-yn-1-yl 5-(2,4-dichloro-6-fluorophenoxy)-2-nitrobenzoate typically involves the esterification of 5-(2,4-dichloro-6-fluorophenoxy)-2-nitrobenzoic acid with prop-2-yn-1-ol. The reaction is usually catalyzed by a strong acid such as sulfuric acid or a coupling agent like dicyclohexylcarbodiimide (DCC) in the presence of a base like pyridine. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems allows for precise control of temperature, pressure, and reactant concentrations, ensuring consistent product quality.
Types of Reactions:
Oxidation: The prop-2-yn-1-yl group can undergo oxidation to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The dichloro-fluorophenoxy moiety can participate in nucleophilic aromatic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or iron powder in acidic medium.
Substitution: Sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) in an aprotic solvent like dimethyl sulfoxide (DMSO).
Major Products Formed:
Oxidation: Formation of prop-2-yn-1-al or prop-2-yn-1-oic acid.
Reduction: Formation of 5-(2,4-dichloro-6-fluorophenoxy)-2-aminobenzoate.
Substitution: Formation of various substituted phenoxy derivatives.
Wissenschaftliche Forschungsanwendungen
Prop-2-yn-1-yl 5-(2,4-dichloro-6-fluorophenoxy)-2-nitrobenzoate has several applications in scientific research:
Medicinal Chemistry: Investigated for its potential as a pharmacophore in the development of new drugs targeting specific enzymes or receptors.
Agrochemicals: Explored as a potential herbicide or pesticide due to its ability to interfere with specific biochemical pathways in plants or pests.
Material Science: Studied for its potential use in the synthesis of novel polymers or as a building block in the development of advanced materials with unique properties.
Wirkmechanismus
The mechanism of action of Prop-2-yn-1-yl 5-(2,4-dichloro-6-fluorophenoxy)-2-nitrobenzoate depends on its specific application:
In Medicinal Chemistry: It may act by inhibiting specific enzymes or receptors, thereby modulating biochemical pathways involved in disease processes.
In Agrochemicals: It may interfere with essential biochemical pathways in plants or pests, leading to their death or inhibition of growth.
Vergleich Mit ähnlichen Verbindungen
Prop-2-yn-1-yl 5-(2,4-dichloro-6-fluorophenoxy)-2-nitrobenzoate can be compared with similar compounds such as:
Prop-2-yn-1-yl 5-(2,4-dichlorophenoxy)-2-nitrobenzoate: Lacks the fluorine atom, which may affect its reactivity and biological activity.
Prop-2-yn-1-yl 5-(2,4-difluorophenoxy)-2-nitrobenzoate: Contains an additional fluorine atom, which may enhance its stability and lipophilicity.
Prop-2-yn-1-yl 5-(2,4-dichloro-6-fluorophenoxy)-2-aminobenzoate: The nitro group is reduced to an amine, which may alter its chemical properties and biological activity.
Eigenschaften
CAS-Nummer |
57729-29-0 |
|---|---|
Molekularformel |
C16H8Cl2FNO5 |
Molekulargewicht |
384.1 g/mol |
IUPAC-Name |
prop-2-ynyl 5-(2,4-dichloro-6-fluorophenoxy)-2-nitrobenzoate |
InChI |
InChI=1S/C16H8Cl2FNO5/c1-2-5-24-16(21)11-8-10(3-4-14(11)20(22)23)25-15-12(18)6-9(17)7-13(15)19/h1,3-4,6-8H,5H2 |
InChI-Schlüssel |
LQSJCHSPEGOTAC-UHFFFAOYSA-N |
Kanonische SMILES |
C#CCOC(=O)C1=C(C=CC(=C1)OC2=C(C=C(C=C2Cl)Cl)F)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-{[2-(Methylsulfanyl)ethyl]sulfanyl}benzene-1,2-diamine](/img/structure/B14610703.png)




![1-(3-Fluorophenyl)-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one](/img/structure/B14610729.png)
![(Piperazine-1,4-diyl)bis{[5-(3,4-dichlorobutyl)pyridin-2-yl]methanone}](/img/structure/B14610737.png)
![3-[3-(4-Methylphenyl)-3-oxoprop-1-enyl]chromen-4-one](/img/structure/B14610744.png)


![1-[4-(2-Cyclohexyl-1,3-dioxolan-2-yl)phenyl]ethan-1-one](/img/structure/B14610754.png)
![2-[(Trimethylsilyl)oxy]-1,3,2-dioxaphospholane](/img/structure/B14610763.png)

